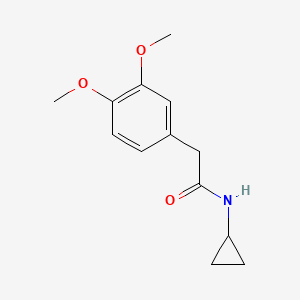

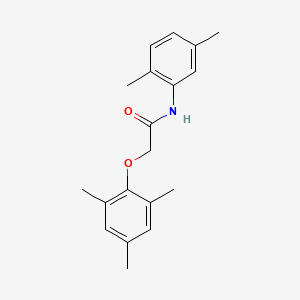

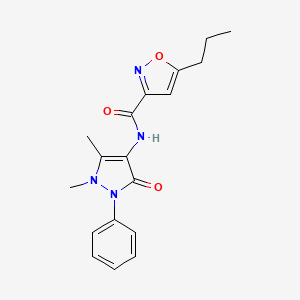

![molecular formula C13H16N2O4S B5858543 3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of carbon atoms and at least one other type of atom (in this case, nitrogen and sulfur). Thieno[2,3-d]pyrimidines are of interest in medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a suitable precursor with a nucleophilic reagent . For example, one method involves the alkylation of a precursor molecule followed by nucleophilic substitution in the pyrimidine ring .Molecular Structure Analysis

Thieno[2,3-d]pyrimidines have a fused ring structure consisting of a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a thiophene ring (a five-membered ring with one sulfur atom) . The exact structure can vary depending on the specific substituents attached to the rings.Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, depending on the specific substituents present . The ease of N3-alkylation in the pyrimidine ring is noteworthy .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity . It has shown promising results against various microorganisms such as Escherichia coli, Bacillus megaterium, Bacillus subtilis (Bacterial species), Fusarium proliferatum, Trichoderma harzianum, Aspergillus niger (fungal species) by the disc diffusion method .

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antitumor Activity

The compound has been found to possess antitumor activity . The specific mechanisms of action and the types of tumors it is effective against are areas of ongoing research.

Antidiabetic Activity

This compound has shown potential as an antidiabetic agent . It may have a role in regulating blood glucose levels, although the exact mechanisms are still under investigation.

Antidepressant Activity

This compound has shown potential antidepressant properties . It may have a role in regulating mood and could be a potential candidate for the treatment of depression.

Wirkmechanismus

While the mechanism of action can vary depending on the specific compound and its biological target, some thieno[2,3-d]pyrimidines are known to exhibit antibacterial activity by inhibiting the unwinding of supercoiled DNA in various bacteria and blocking the activity of DNA gyrase and topoisomerase .

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of different substituents to modify the compound’s properties, and further studies into their mechanisms of action .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-13(2)5-7-8(6-19-13)20-10-9(7)11(17)15(3-4-16)12(18)14-10/h16H,3-6H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEQERSBKGVVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-3-(2-hydroxyethyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

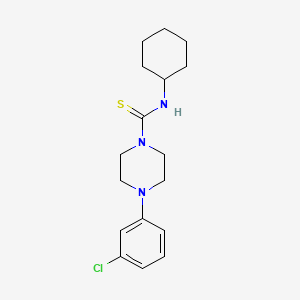

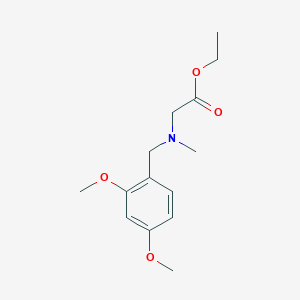

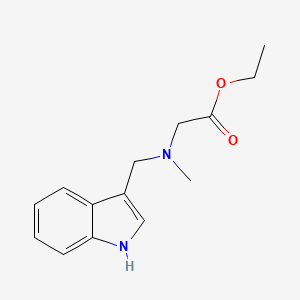

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)

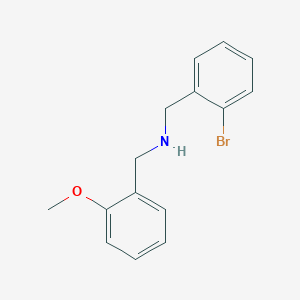

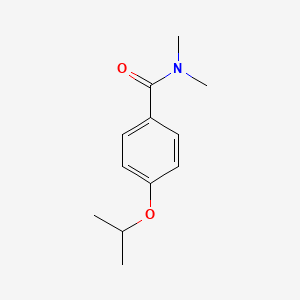

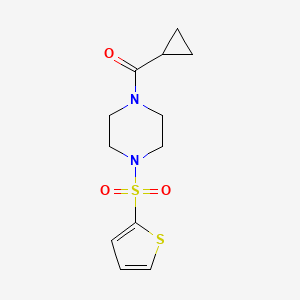

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)

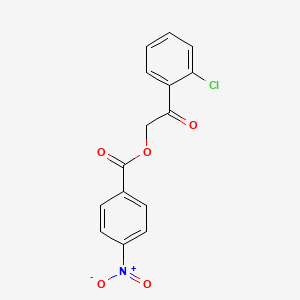

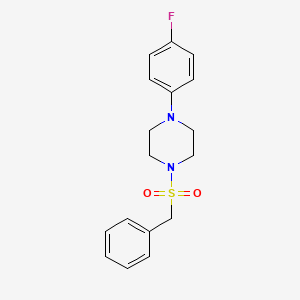

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)